molecular formula C13H17NO2 B14913328 N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide

Cat. No.: B14913328
M. Wt: 219.28 g/mol
InChI Key: XYOCMFRAEIFRHV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of acetamide and features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide typically involves the reaction of 2,3-dihydro-1H-indene with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with ammonia or an amine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide is unique due to its ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-ethoxyacetamide

InChI

InChI=1S/C13H17NO2/c1-2-16-9-13(15)14-12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3,(H,14,15)

InChI Key

XYOCMFRAEIFRHV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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